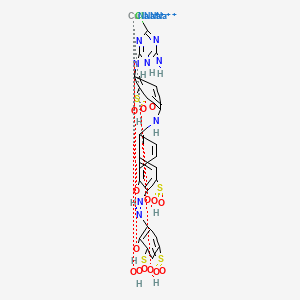
Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) involves multiple steps. The process typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
What sets tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) apart is its unique combination of functional groups, which confer specific chemical and physical properties. Its ability to form stable complexes with metals and its vibrant color make it particularly valuable in industrial and research applications.
Properties
CAS No. |
93981-05-6 |
|---|---|
Molecular Formula |
C25H19ClCuN8Na4O14S4+4 |
Molecular Weight |
974.7 g/mol |
IUPAC Name |
tetrasodium;5-[[6-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper |
InChI |
InChI=1S/C25H19ClN8O14S4.Cu.4Na/c26-23-30-24(27)32-25(31-23)29-15-4-2-12(7-17(15)50(40,41)42)28-11-1-3-14-10(5-11)6-18(51(43,44)45)20(21(14)35)34-33-16-8-13(49(37,38)39)9-19(22(16)36)52(46,47)48;;;;;/h1-9,28,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,27,29,30,31,32);;;;;/q;;4*+1 |
InChI Key |
VHCSLPLWHKYBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC(=C(C=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


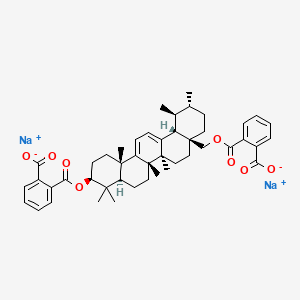
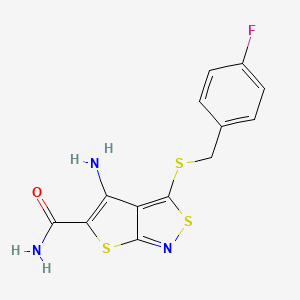
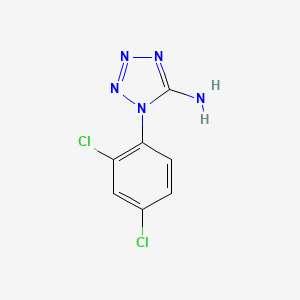
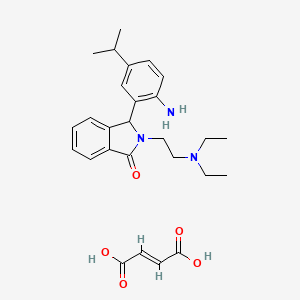


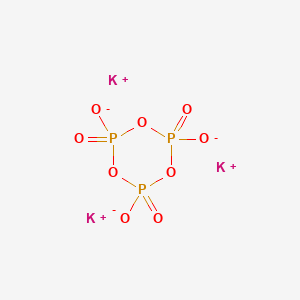
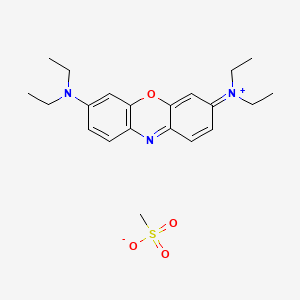
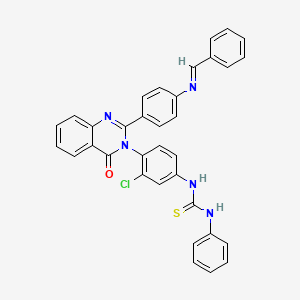
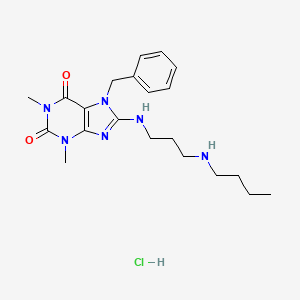
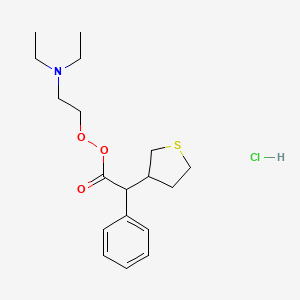

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
